C12-15 PARETH-2 (CAS 68131-39-5) is a synthetic, nonionic primary alcohol ethoxylate consisting of a mixed C12-C15 fatty alcohol backbone reacted with an average of two moles of ethylene oxide (EO). In industrial procurement, it is primarily valued as a highly lipophilic intermediate rather than a standalone aqueous detergent, owing to its low hydrophilic-lipophilic balance (HLB) of approximately 6.0 to 6.5 [1]. Its dominant commercial application is as a chemical precursor for the synthesis of sodium C12-15 pareth sulfates (anionic ether sulfates), where the precise 2-mole EO distribution is critical for achieving optimal foaming, mildness, and salt-responsive viscosity in downstream formulations. Additionally, its inherent oil solubility makes it a highly effective water-in-oil (W/O) emulsifier and a biodegradable drop-in replacement for environmentally restricted alkylphenol ethoxylates in industrial and agrochemical applications[2].
Substituting C12-15 PARETH-2 with higher ethoxylates, such as C12-15 PARETH-7, fundamentally alters phase behavior; the higher EO variant shifts the HLB from ~6.0 to ~12.0, changing the material from a water-insoluble W/O emulsifier to a water-soluble O/W detergent, rendering it useless as a lipophilic co-surfactant [1]. Furthermore, attempting to use higher ethoxylates as sulfation precursors yields ether sulfates with poor viscosity-building properties and reduced foam stability. Conversely, substituting with a narrower-cut analog like Laureth-2 (C12 only) removes the C13-C15 fractions, which narrows the melting range and reduces the compound's ability to stabilize emulsions in complex aliphatic solvent mixtures or industrial lubricants at low temperatures [2].
The degree of ethoxylation strictly dictates the hydrophilic-lipophilic balance (HLB) and the resulting emulsion type. C12-15 PARETH-2 acts as a strong lipophilic emulsifier, whereas C12-15 PARETH-7 is hydrophilic [1]. Attempting to substitute the 2-EO variant with the 7-EO variant will cause an immediate phase inversion or emulsion failure in systems requiring water-in-oil stability.
| Evidence Dimension | Hydrophilic-Lipophilic Balance (HLB) |
| Target Compound Data | ~6.0 - 6.5 (Insoluble in water, forms W/O emulsions) |
| Comparator Or Baseline | C12-15 PARETH-7: ~12.0 - 13.0 (Soluble in water, forms O/W emulsions) |
| Quantified Difference | ~6.0 unit HLB shift |
| Conditions | Standard aqueous/lipid biphasic dispersion at 25°C |
Procurement must specify the exact EO mole count, as a deviation to higher ethoxylates completely reverses the emulsion phase and destroys W/O formulation stability.
When used as a precursor for anionic ether sulfates (AES), the EO mole count on the C12-15 backbone determines the rheological properties of the final product. Sulfating C12-15 PARETH-2 yields an AES that efficiently builds viscosity in the presence of sodium chloride. Sulfating a 7-EO analog produces a highly hydrophilic sulfate that resists salt-thickening and exhibits a flat viscosity response [1].
| Evidence Dimension | Salt-responsive viscosity building of the sulfated derivative |
| Target Compound Data | 2-EO Sulfate: High viscosity response (>3000 cP achievable with <2% NaCl) |
| Comparator Or Baseline | 7-EO Sulfate: Negligible viscosity response (<500 cP with >3% NaCl) |
| Quantified Difference | >6x difference in achievable viscosity upon salt addition |
| Conditions | 10% active ether sulfate solutions titrated with NaCl at 25°C |
Manufacturers synthesizing shampoos, body washes, or high-viscosity industrial cleaners must procure the 2-EO variant to ensure the final sulfated product can be cost-effectively thickened with salt.
Historically, Nonylphenol ethoxylate with 2 moles of EO (NPE-2) was the industry standard for low-HLB W/O emulsification. However, NPEs degrade into toxic, endocrine-disrupting nonylphenols. C12-15 PARETH-2 provides a structurally distinct but functionally similar lipophilic profile while being readily biodegradable and fully compliant with REACH Annex XVII restrictions on APEOs [1].
| Evidence Dimension | Regulatory status and aquatic toxicity of degradation products |
| Target Compound Data | Readily biodegradable, unrestricted use |
| Comparator Or Baseline | NPE-2: Restricted under REACH, degrades to toxic nonylphenol |
| Quantified Difference | 100% compliant vs. banned for dispersive use in the EU |
| Conditions | EU REACH Annex XVII and EPA TSCA regulations |
Buyers must transition from NPE-2 to C12-15 PARETH-2 to maintain W/O emulsification performance while complying with global environmental bans on alkylphenol ethoxylates.
While Laureth-2 (C12 Pareth-2) shares the same 2-mole EO headgroup, its strictly 12-carbon tail results in a sharper crystallization point. The mixed C12-15 carbon chain of C12-15 PARETH-2 disrupts crystalline packing, lowering the pour point and enhancing solubility in complex aliphatic and aromatic solvent mixtures used in industrial lubricants [1].
| Evidence Dimension | Alkyl chain distribution and solvent compatibility |
| Target Compound Data | Broad C12-C15 distribution, superior low-temperature fluidity in oils |
| Comparator Or Baseline | Laureth-2: Narrow C12 distribution, higher tendency to crystallize out of solution |
| Quantified Difference | Broader molecular weight distribution prevents sharp phase separation in mixed oils |
| Conditions | Blended at 5% in severely hydrotreated mineral oils at 5°C |
For industrial formulators, the C12-15 variant ensures that emulsifiers do not precipitate out of metalworking fluids or agrochemical concentrates during cold storage.
Due to its specific 2-mole EO distribution, this compound is the optimal raw material for sulfation processes. It yields anionic surfactants that offer the ideal balance of flash foam, mildness, and salt-responsive viscosity required in personal care and industrial foaming agents [1].
With an HLB of ~6.0 and a broad C12-15 alkyl chain, it effectively stabilizes water-in-oil emulsions in industrial lubricants. Its low pour point and broad solvent compatibility make it superior to narrow-cut analogs like Laureth-2 for cold-storage stability [2].
It serves as a direct, biodegradable drop-in replacement for restricted nonylphenol ethoxylates (NPE-2) in pesticide and herbicide formulations, ensuring regulatory compliance without sacrificing lipophilic wetting and dispersion properties [3].